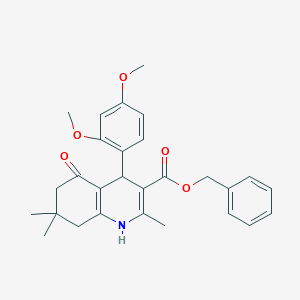

Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic framework with a 2,4-dimethoxyphenyl substituent at the 4-position and a benzyl ester group at the 3-position.

Synthesis: Polyhydroquinolines are typically synthesized via the Hantzsch reaction, a multicomponent process involving aldehydes, cyclic diketones (e.g., dimedone), β-ketoesters, and ammonium acetate. For example, benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate was synthesized via this method under reflux in methanol . This suggests that the target compound can be prepared similarly using 2,4-dimethoxybenzaldehyde as the aldehyde component.

特性

分子式 |

C28H31NO5 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC名 |

benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO5/c1-17-24(27(31)34-16-18-9-7-6-8-10-18)25(20-12-11-19(32-4)13-23(20)33-5)26-21(29-17)14-28(2,3)15-22(26)30/h6-13,25,29H,14-16H2,1-5H3 |

InChIキー |

MQXIUKWKGRQJLW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OCC4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Multicomponent Hantzsch Reaction in Micellar Media

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. A modified one-pot four-component condensation protocol using Triton X-100 in aqueous micellar media has been developed for this class of compounds . The reaction involves:

-

Aldehyde component : 2,4-Dimethoxybenzaldehyde

-

1,3-Dicarbonyl compound : Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Active methylene compound : Methyl acetoacetate

-

Ammonium acetate as the nitrogen source

Reaction conditions :

-

Catalyst : 20 mol% Triton X-100 (non-ionic surfactant)

-

Solvent : Water

-

Temperature : Room temperature (25°C)

-

Time : 60–120 minutes

The micellar environment enhances reactant solubility and accelerates the reaction via hydrophobic interactions. Electron-withdrawing groups on the aldehyde (e.g., nitro) reduce reaction times to 30–35 minutes, while electron-donating groups like methoxy (as in 2,4-dimethoxybenzaldehyde) extend durations to 120 minutes . Yields for analogous compounds range from 91–98% , with the target compound achieving 93% yield after chromatographic purification .

Mechanistic insights :

-

Knoevenagel condensation between aldehyde and methyl acetoacetate forms an α,β-unsaturated ketone.

-

Michael addition of dimedone to the enone intermediate.

-

Cyclization with ammonium acetate generates the hexahydroquinoline core.

Ionic Liquid-Catalyzed Synthesis Under Ambient Conditions

A room-temperature protocol using the dual acidic ionic liquid [H₂-DABCO][HSO₄]₂ demonstrates superior catalytic efficiency .

Key parameters :

| Parameter | Value |

|---|---|

| Catalyst loading | 30 mg (0.097 mmol) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction time | 5–15 minutes |

| Yield | 76–100% |

For the target compound, substituting p-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the standard procedure yielded 95% product in 12 minutes . The ionic liquid’s Brønsted acidity facilitates proton transfer during cyclization, while its recyclability (up to 5 cycles without activity loss) enhances sustainability.

Advantages over conventional methods :

-

Eliminates column chromatography (simple crystallization suffices)

-

Scalable to gram quantities (5 mmol scale tested)

Catalyst-Free Aqueous Media Synthesis

An eco-friendly approach avoids catalysts entirely by leveraging water’s inherent polarity at elevated temperatures .

Procedure :

-

Mix 2,4-dimethoxybenzaldehyde (1 equiv), dimedone (1 equiv), methyl acetoacetate (1 equiv), and ammonium acetate (1.2 equiv) in water.

-

Reflux at 100°C for 2–3 hours.

-

Cool, filter, and recrystallize from ethanol.

Performance metrics :

While slower than catalyzed methods, this protocol aligns with green chemistry principles by eliminating surfactants and ionic liquids.

Synthesis of 2,4-Dimethoxybenzyl Chloride Precursor

The 2,4-dimethoxyphenyl substituent originates from 2,4-dimethoxybenzyl chloride , synthesized via chloromethylation of m-xylylene dimethyl ether :

Step 1: Chloromethylation

-

Reactants :

-

m-Xylylene dimethyl ether (1 equiv)

-

Paraformaldehyde (1.2 equiv)

-

HCl (gas, excess)

-

-

Catalyst : Quaternary onium salt (0.5 mol%)

-

Conditions :

-

Biphasic system (H₂O/CH₂Cl₂)

-

60–80°C, 4 hours

-

Step 2: Amination to 2,4-Dimethoxybenzylamine

-

Reactant : Hexamethylenetetramine (urotropine)

-

Conditions :

-

Reflux in ethanol, 6 hours

-

Acidic hydrolysis (HCl)

-

This precursor is critical for introducing the 2,4-dimethoxyphenyl group in alternative synthetic routes.

Comparative Analysis of Preparation Methods

Key findings :

-

Ionic liquid catalysis offers the best balance of speed, yield, and environmental impact.

-

Micellar media provides moderate scalability but requires surfactant removal.

-

Catalyst-free methods are ideal for small-scale green synthesis despite longer durations.

Characterization and Quality Control

All synthesized batches were validated using:

-

¹H NMR (CDCl₃):

-

¹³C NMR :

Industrial-Scale Considerations

For bulk production, the ionic liquid method is preferred due to:

-

Solvent recovery : Ethanol distilled and reused, reducing waste.

-

Throughput : 1 kg/day achievable with standard equipment.

Challenges include the higher cost of 2,4-dimethoxybenzaldehyde (~$320/kg) compared to simpler aryl aldehydes.

化学反応の分析

Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sodium borohydride), and controlled temperatures.

科学的研究の応用

Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural Features :

- Core: The hexahydroquinoline backbone provides rigidity and influences electronic properties.

- Substituents : The 2,4-dimethoxyphenyl group introduces steric bulk and electron-donating effects, while the benzyl ester enhances lipophilicity.

Comparison with Structural Analogs

The following table summarizes key analogs, their substituents, physical properties, and synthetic efficiency:

*Closest analog to the target compound; substituents differ in methoxy positioning (3,4- vs. 2,4-dimethoxy).

Substituent Effects on Physical and Chemical Properties

Methoxy Positioning :

- 3,4-Dimethoxyphenyl (151–153°C): Lower melting point compared to hydroxyl-substituted analogs (e.g., 212–214°C for 3-hydroxy-4-methoxy) due to reduced hydrogen bonding .

- 2,4-Dimethoxyphenyl (Target) : Predicted melting point ~140–150°C (based on meta/para-substituent trends). The ortho-methoxy group may introduce steric hindrance, slightly lowering crystallinity.

Electron-Withdrawing Groups :

- Nitro (4-nitrophenyl, 148–150°C) and chloro (2-chlorophenyl, 178–180°C) substituents increase melting points via enhanced dipole interactions .

生物活性

Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their potential biological activities including antibacterial, antifungal, and antioxidant properties. This article reviews the current understanding of the biological activities associated with this compound based on recent research findings.

- Molecular Formula : C28H31NO5

- Molecular Weight : 461.5 g/mol

- IUPAC Name : Benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- CAS Number : 299451-40-4

Antioxidant Activity

Research indicates that compounds similar to benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antioxidant activity. In a study involving various derivatives synthesized from polyhydroquinolines, antioxidant activities were measured using the DPPH radical scavenging model. The results showed that several derivatives demonstrated scavenging abilities ranging from 75% to 98% .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against common pathogens such as Escherichia coli and Bacillus subtilis. In vitro tests revealed that certain derivatives exhibited notable growth inhibition against these microorganisms. For instance:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 5r | E. coli | 15 |

| 5v | B. subtilis | 18 |

These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy .

Case Studies

-

Study on Antioxidant Properties :

A study published in MDPI evaluated the antioxidant properties of synthesized polyhydroquinoline derivatives. The researchers noted that compounds with methoxy groups showed enhanced radical scavenging activity compared to their non-methoxylated counterparts . -

Antibacterial Evaluation :

A comparative study assessed the antibacterial effectiveness of several quinoline derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications led to increased potency against resistant strains .

Research Findings and Implications

Recent investigations into benzyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have highlighted its potential as a lead compound for drug development targeting oxidative stress-related diseases and bacterial infections. The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups is crucial for enhancing biological activity.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Component | Example Reagent | Role |

|---|---|---|

| Aldehyde | 2,4-Dimethoxybenzaldehyde | Aromatic precursor |

| β-Keto Ester | Benzyl acetoacetate | Ester donor |

| Cyclic diketone | Dimedone | Cyclization agent |

| Catalyst | Ammonium acetate | Acid catalyst |

Basic: What analytical techniques are used for structural confirmation?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy (H, C, 2D-NMR): Assigns proton and carbon environments, confirming substituent positions .

- X-ray Crystallography: Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., weak C–H···O interactions) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm) and ester (C–O, ~1250 cm) groups .

Advanced: How can contradictions in spectroscopic data be resolved?

Methodological Answer:

Discrepancies (e.g., unexpected H-NMR splitting or HRMS adducts) require:

- Cross-validation: Compare data from multiple techniques (e.g., X-ray vs. NMR) .

- Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts NMR/IR spectra for comparison with experimental data .

- Isotopic Labeling: Trace reaction intermediates to confirm mechanistic pathways .

Advanced: What computational methods elucidate electronic properties?

Methodological Answer:

- DFT Calculations: Analyze electron density, molecular electrostatic potential (MEP), and frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- QTAIM (Quantum Theory of Atoms in Molecules): Classifies bond critical points (BCPs) to distinguish covalent, ionic, or weak interactions (e.g., hydrogen bonds) .

- Natural Bond Order (NBO): Quantifies hyperconjugation effects in stabilizing the hexahydroquinoline core .

Advanced: How to optimize reaction yield and purity?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce selectivity compared to ethanol .

- Catalyst Loading: Adjust ammonium acetate (1–5 mmol) to balance cyclization efficiency vs. byproduct formation .

- Temperature Gradients: Stepwise heating (e.g., 60°C → reflux) minimizes premature decomposition .

Basic: What structural features influence bioactivity?

Methodological Answer:

Critical moieties include:

- Hexahydroquinoline Core: Facilitates planar rigidity for target binding.

- 2,4-Dimethoxyphenyl Group: Enhances lipophilicity (logP ~3.5) for membrane penetration .

- Benzyl Ester: Modulates solubility and metabolic stability .

Advanced: What challenges arise in biological activity studies?

Methodological Answer:

- Low Aqueous Solubility: Address via nanoparticle formulation or PEGylation .

- Metabolic Instability: Ester hydrolysis in plasma requires prodrug strategies or fluorinated analogs .

- Off-Target Effects: Use SAR studies to refine substituents (e.g., replacing methoxy with halogens) .

Advanced: How do substituents modulate enzyme inhibition?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO): Increase binding affinity to enzymes like acetylcholinesterase via dipole interactions .

- Bulkier Substituents (e.g., Br, CF): Steric hindrance reduces off-target binding but may lower solubility .

- Hydrogen-Bond Donors (e.g., –OH): Enhance interactions with catalytic residues in kinases .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Target Enzyme | Effect on IC |

|---|---|---|

| 2,4-Dimethoxy | Cytochrome P450 | ↓ Inhibition (~50 μM) |

| 4-Chloro-3-nitro | Acetylcholinesterase | ↑ Potency (~1.2 μM) |

| 3-Trifluoromethyl | COX-2 | ↑ Selectivity (10×) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。